molecular formula C10H14OS B14453501 {1-[(Methylsulfanyl)methoxy]ethyl}benzene CAS No. 72323-38-7

{1-[(Methylsulfanyl)methoxy]ethyl}benzene

Cat. No.: B14453501
CAS No.: 72323-38-7
M. Wt: 182.28 g/mol
InChI Key: VWQOUROWKONMGH-UHFFFAOYSA-N
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Description

{1-[(Methylsulfanyl)methoxy]ethyl}benzene: is an organic compound characterized by the presence of a benzene ring substituted with a methylsulfanyl and methoxy group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {1-[(Methylsulfanyl)methoxy]ethyl}benzene typically involves the reaction of benzene with appropriate methylsulfanyl and methoxyethyl reagents under controlled conditions. One common method includes the alkylation of benzene with {1-[(methylsulfanyl)methoxy]ethyl} chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: {1-[(Methylsulfanyl)methoxy]ethyl}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the methylsulfanyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles like halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Cleavage of the methylsulfanyl group to yield a simpler benzene derivative.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chemistry: {1-[(Methylsulfanyl)methoxy]ethyl}benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique functional groups make it a valuable building block for the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.

Medicine: Potential applications in medicine include the development of new drugs targeting specific enzymes or receptors. The compound’s structural features may allow for the design of molecules with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances and flavorings, due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of {1-[(Methylsulfanyl)methoxy]ethyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can participate in nucleophilic or electrophilic interactions, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds:

  • {1-[(Methylsulfanyl)methoxy]ethyl}benzene
  • {1-[(Methylsulfanyl)methoxy]ethyl}toluene
  • {1-[(Methylsulfanyl)methoxy]ethyl}phenol

Comparison: Compared to similar compounds, this compound is unique due to the presence of both methylsulfanyl and methoxy groups on the ethyl chain. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications. The presence of the benzene ring also contributes to its stability and reactivity, distinguishing it from other similar compounds.

Properties

72323-38-7

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

1-(methylsulfanylmethoxy)ethylbenzene

InChI

InChI=1S/C10H14OS/c1-9(11-8-12-2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3

InChI Key

VWQOUROWKONMGH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OCSC

Origin of Product

United States

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